molecular formula C11H16N2O3 B11814047 Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate CAS No. 1344687-73-5

Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate

Cat. No.: B11814047
CAS No.: 1344687-73-5
M. Wt: 224.26 g/mol
InChI Key: DNNRCYQBNCPSLF-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate is a chemical compound characterized by a pyrazole ring substituted with an ethyl ester group at the 3-position and a cyclopentyloxy group at the 5-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-oxo-3-(cyclopentyloxy)propanoate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the ester group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(phenoxy)-1H-pyrazole-3-carboxylate
  • Ethyl 5-(methoxy)-1H-pyrazole-3-carboxylate
  • Ethyl 5-(benzyloxy)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclopentyloxy group, which imparts specific steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

Ethyl 5-(cyclopentyloxy)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O3C_{11}H_{16}N_{2}O_{3} and a molecular weight of 224.26 g/mol. Its structure features a cyclopentyloxy group attached to a pyrazole ring, which may influence its biological interactions and lipophilicity compared to other pyrazole derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities. A related study evaluated various pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound NameMIC (μmol/mL)Activity
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate0.038 (E. coli)Comparable to ampicillin
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate0.015 (C. parapsilosis)More active than fluconazole

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated using carrageenan-induced paw edema models in rats. Substituted pyrazoles have shown varying degrees of anti-inflammatory activity, with certain derivatives demonstrating significant effects compared to control groups .

Key Findings:

  • Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory activity.
  • The substitution pattern on the pyrazole scaffold was crucial for enhancing anti-inflammatory effects.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines such as HeLa and MCF7, with micromolar IC50 values indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance:

  • The presence of electron-donating or withdrawing groups can enhance or diminish activity.
  • The cyclopentyloxy group may contribute to its lipophilicity, impacting its interaction with biological targets.

Case Studies and Research Findings

Several studies have synthesized and evaluated various pyrazole derivatives for their biological activities:

  • Antimicrobial Evaluation : A series of ethyl-substituted pyrazoles were tested against a range of pathogens, revealing promising antimicrobial properties comparable to established antibiotics .
  • Anti-inflammatory Studies : In a controlled study using rat models, specific derivatives showed significant reduction in inflammation markers, indicating their potential therapeutic use in inflammatory conditions .
  • Anticancer Research : Investigations into the anticancer efficacy of related compounds revealed that modifications in the substituents led to enhanced cytotoxicity against selected tumor cell lines .

Properties

IUPAC Name

ethyl 3-cyclopentyloxy-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-10(13-12-9)16-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNRCYQBNCPSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173143
Record name 1H-Pyrazole-3-carboxylic acid, 5-(cyclopentyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344687-73-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-(cyclopentyloxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344687-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-(cyclopentyloxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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